

Plantarenaloside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Plantarenaloside	
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Introduction

Plantarenaloside is a naturally occurring iridoid glycoside found in various plant species, notably within the Plantago genus, including Plantago subgenus Psyllium.[1][2][3] As a member of the iridoid class of monoterpenoids, **Plantarenaloside** has garnered interest for its potential biological activities, which are intrinsically linked to its unique chemical architecture and stereochemical configuration. This technical guide provides an in-depth overview of the chemical structure and stereochemistry of **Plantarenaloside**, supported by available spectroscopic data, and outlines the general experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Plantarenaloside possesses the molecular formula $C_{16}H_{24}O_{9}$ and a molecular weight of 360.36 g/mol .[4] Its structure consists of a cis-fused cyclopentanopyran ring system, characteristic of the iridoid skeleton, attached to a glucose molecule via a β -glycosidic linkage at the C1 position. Key functional groups include a hemiacetal at C1, a tertiary hydroxyl group at C4a, a methyl group at C7, and an aldehyde group at C4.



The systematic IUPAC name for **Plantarenaloside** is (1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde.[4]

Table 1: Chemical Identifiers for Plantarenaloside

Identifier	Value	
Molecular Formula	C16H24O9	
Molecular Weight	360.36 g/mol	
CAS Number	72396-01-1	
PubChem CID	155882	
InChI	InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1	
SMILES	C[C@@H]1CC[C@@]2(C(=COINVALID-LINK- -O[C@H]3INVALID-LINK O3)O)O">C@@HO)C=O)O	

Stereochemistry

The stereochemistry of **Plantarenaloside** is absolute, with nine defined stereocenters in its structure. The specific configuration of these chiral centers is crucial for its biological activity. The stereochemical descriptors are defined in its IUPAC name and reflected in its InChI and SMILES notations. The glucose moiety is present as β -D-glucopyranose. The relative stereochemistry of the iridoid core has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

Spectroscopic Data

The structural elucidation of **Plantarenaloside** relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.



Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Plantarenaloside**

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone		
1	94.2	5.68 (d, 8.0)
3	141.5	7.51 (s)
4	105.8	-
5	29.7	2.25 (m)
6	41.6	1.85 (m), 1.65 (m)
7	33.2	2.15 (m)
8	48.9	2.05 (m)
9	46.3	2.65 (m)
10	21.4	1.05 (d, 7.0)
11 (CHO)	193.5	9.15 (s)
Glucose		
1'	99.8	4.65 (d, 7.8)
2'	73.8	3.20 (dd, 7.8, 9.0)
3'	76.8	3.35 (t, 9.0)
4'	70.5	3.28 (t, 9.0)
5'	77.2	3.25 (m)
6'	61.7	3.85 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5)

Note: The specific chemical shift values may vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values reported in the literature.



Experimental Protocols Isolation and Purification of Plantarenaloside

The following is a generalized protocol for the isolation of **Plantarenaloside** from plant material, based on common phytochemical extraction and chromatography techniques.

1. Extraction:

- Air-dried and powdered plant material (e.g., aerial parts of Plantago species) is extracted exhaustively with methanol or ethanol at room temperature.
- The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds.
- The iridoid glycosides, including Plantarenaloside, typically remain in the aqueous or ethyl acetate fraction.

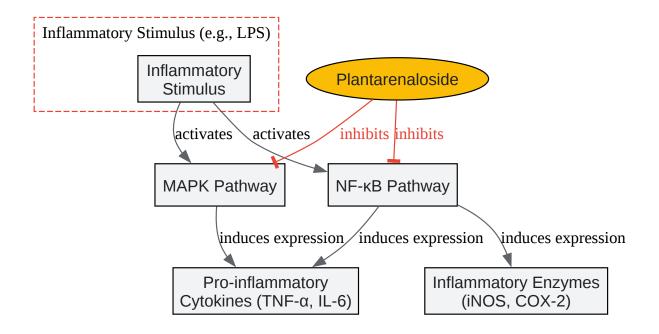
3. Chromatographic Purification:

- The polar fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).
- Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing Plantarenaloside are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways



Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific studies on the signaling pathways modulated by **Plantarenaloside** are limited, the anti-inflammatory effects of related iridoids are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8][9] These pathways are critical regulators of the expression of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).



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